molecular formula C14H13ClFN3OS B11025444 2-(2-chloro-6-fluorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B11025444
M. Wt: 325.8 g/mol
InChI Key: DQZIGTBVMMYBRM-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chloro, fluoro, and thieno[3,4-c]pyrazolyl groups, making it a subject of interest in medicinal chemistry and material science.

Properties

Molecular Formula

C14H13ClFN3OS

Molecular Weight

325.8 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide

InChI

InChI=1S/C14H13ClFN3OS/c1-19-14(9-6-21-7-12(9)18-19)17-13(20)5-8-10(15)3-2-4-11(8)16/h2-4H,5-7H2,1H3,(H,17,20)

InChI Key

DQZIGTBVMMYBRM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CSCC2=N1)NC(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,4-c]pyrazole core, which is then functionalized with the chloro and fluoro substituents. The final step involves the acylation of the amine group with 2-chloro-6-fluorophenyl acetic acid under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress using techniques like HPLC (High-Performance Liquid Chromatography). The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce any carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium thiolate in DMF (Dimethylformamide).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or thiol derivatives.

Scientific Research Applications

Pharmacological Properties

Antimicrobial Activity
Research indicates that compounds with similar structural characteristics exhibit antimicrobial properties. The presence of the chloro and fluorine substituents may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to potential applications as an antimicrobial agent. Preliminary studies suggest that derivatives of this compound could be effective against specific bacterial strains, although further research is needed to confirm these effects in clinical settings.

Anti-inflammatory Effects
The thieno[3,4-c]pyrazole moiety is known for its anti-inflammatory properties. In silico studies have indicated that this compound may act as a potent inhibitor of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). This suggests potential applications in treating inflammatory diseases, including arthritis and asthma. Molecular docking studies have shown favorable binding interactions with target proteins involved in inflammation, indicating a promising avenue for therapeutic development.

Synthesis and Characterization

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multi-step organic reactions. The compound can be synthesized through the following general steps:

  • Formation of Thieno[3,4-c]pyrazole : The initial step involves the synthesis of the thieno[3,4-c]pyrazole core through cyclization reactions involving appropriate precursors.
  • Chlorination and Fluorination : Subsequent steps involve the introduction of chlorine and fluorine substituents onto the phenyl ring using halogenation techniques.
  • Acetamide Formation : Finally, acetamide functionality is introduced through acylation reactions.

Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of structurally similar compounds against various bacterial strains. Results indicated that compounds with a thieno[3,4-c]pyrazole structure showed significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The study emphasized the need for further optimization of these compounds to enhance their antimicrobial potency.

Case Study 2: Anti-inflammatory Activity
Another research effort focused on evaluating the anti-inflammatory potential of compounds derived from thieno[3,4-c]pyrazole. In vitro assays demonstrated that these compounds effectively reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This study highlighted the potential application of these compounds in treating chronic inflammatory conditions.

Data Table: Summary of Applications

Application AreaObserved EffectsReferences
Antimicrobial ActivityEffective against Staphylococcus aureus and Escherichia coli
Anti-inflammatoryReduced cytokine production in macrophages

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents may enhance binding affinity through halogen bonding, while the thieno[3,4-c]pyrazole core can interact with hydrophobic pockets in the target protein. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-6-fluorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide
  • This compound
  • This compound

Uniqueness

Compared to other similar compounds, this compound stands out due to its specific combination of chloro, fluoro, and thieno[3,4-c]pyrazole groups. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide is a synthetic organic molecule characterized by its complex structure, which includes a chloro and fluorine substitution on the phenyl ring and a thieno[3,4-c]pyrazole moiety. Its molecular formula is C15H16ClFN3SC_{15}H_{16}ClFN_3S with a molecular weight of approximately 385.4 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Molecular Structure C15H16ClFN3S\text{Molecular Structure }\text{C}_{15}\text{H}_{16}\text{ClF}\text{N}_3\text{S}
PropertyValue
Molecular FormulaC₁₅H₁₆ClFN₃S
Molecular Weight385.4 g/mol
CAS Number1154151-13-9

Preliminary studies suggest that compounds with similar structures may exhibit significant interactions with various biological targets. The thieno[3,4-c]pyrazole moiety is known for its ability to inhibit certain kinases involved in cancer cell proliferation and survival. The presence of both chloro and fluorine substituents may enhance the compound's binding affinity and selectivity towards these targets.

Biological Activity

Research indicates that This compound may exhibit the following biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that compounds within this class can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
    • For example, a related compound demonstrated an IC50 value of 27.3 μM against human breast cancer cells (T47D) .
  • Anti-inflammatory Effects :
    • Compounds similar to this one have been noted for their ability to reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Properties :
    • Some derivatives have shown promising antimicrobial activity against pathogenic bacteria, highlighting their potential as therapeutic agents .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Activity :
    • A study evaluated the efficacy of thieno[3,4-c]pyrazole derivatives against colon carcinoma cells, reporting significant growth inhibition at low concentrations .
  • Inflammation Model :
    • In a murine model of inflammation, a structurally similar compound exhibited reduced levels of pro-inflammatory cytokines when administered .
  • Antimicrobial Testing :
    • Various derivatives were tested against common bacterial strains, revealing notable antibacterial activity compared to standard treatments .

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